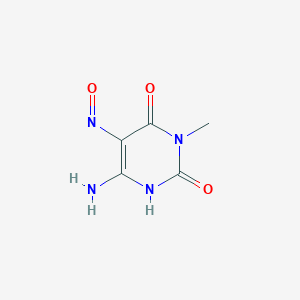

6-Amino-5-nitroso-3-méthyluracile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-Amino-5-nitroso-3-methyluracil involves condensation reactions and interactions with metal ions. For example, complexes with Co(II) and Cu(II) ions have been obtained, indicating the compound's ability to act as a ligand (Teleb, 2004). Another method involves the reaction with thiols, leading to various products, highlighting the compound's reactivity and potential for diverse chemical reactions (Youssefyeh, 1975).

Molecular Structure Analysis

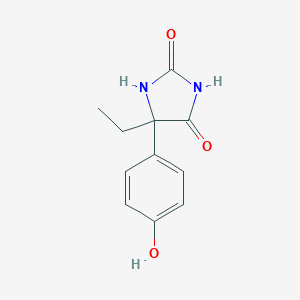

The molecular structure of 6-Amino-5-nitroso-3-methyluracil and its derivatives has been elucidated using techniques like X-ray crystallography. These studies reveal the planar geometry of the molecule and its ability to form complexes with metal ions, adopting specific geometrical arrangements (Debnath et al., 2017).

Chemical Reactions and Properties

6-Amino-5-nitroso-3-methyluracil participates in various chemical reactions, including interactions with metal ions leading to the formation of complexes. These reactions are influenced by the compound's functional groups and their ability to bind to metals. The resulting complexes have been characterized by spectroscopic methods, indicating the roles of exocyclic oxygen and nitrogen atoms in binding (Teleb, 2004).

Applications De Recherche Scientifique

Inhibiteur enzymatique

“6-Amino-5-nitroso-3-méthyluracile” est utilisé comme un inhibiteur enzymatique . Les inhibiteurs enzymatiques sont des molécules qui se lient aux enzymes et diminuent leur activité. Ils jouent un rôle crucial dans la régulation des voies biochimiques et sont souvent utilisés dans les applications médicales et de recherche.

Inhibiteur de la superoxyde dismutase (SOD)

Ce composé est un inhibiteur possible de la superoxyde dismutase (SOD) . La SOD est une enzyme qui aide à décomposer les molécules d'oxygène potentiellement nocives dans les cellules, ce qui pourrait empêcher les dommages aux tissus. Elle est étudiée dans la prévention et le traitement de certains types de cancer et d'autres affections .

Réactif biochimique

“this compound” est utilisé comme un réactif biochimique . Les réactifs biochimiques sont utilisés dans la recherche et les diagnostics biochimiques, notamment la découverte de médicaments, la recherche sur le cancer et d'autres études génétiques et biochimiques.

Outil de recherche

Ce composé est utilisé comme un outil de recherche dans l'étude de divers processus biochimiques . Il peut être utilisé pour étudier la régulation enzymatique, les nucléotides & les nucléosides et d'autres voies biochimiques connexes .

Composant dans un polymère de coordination

“6-Amino-3-méthyl-5-nitrosopyrimidine-2,4(1H,3H)-dione” forme un polymère de coordination lorsqu'il est combiné au sodium . Ce polymère de coordination forme une échelle moléculaire, qui est reliée en un cadre tridimensionnel continu .

Utilisation potentielle dans la découverte de médicaments

Compte tenu de son rôle d'inhibiteur enzymatique et de sa participation à des processus biochimiques, “this compound” a des applications potentielles dans la découverte de médicaments. Il pourrait être utilisé pour développer de nouveaux médicaments pour traiter diverses maladies, notamment le cancer<a aria-label="2: drug discovery" data-citationid="e1a2a813-1b07-cf32-4515-af9f105b0eb5-37" h="ID=SERP,5015.1" href="https://www.scbt

Mécanisme D'action

Target of Action

The primary target of 6-Amino-5-nitroso-3-methyluracil is Superoxide Dismutase (SOD) . SOD is an enzyme that plays a crucial role in protecting the cell from oxidative damage by catalyzing the dismutation of superoxide into oxygen and hydrogen peroxide.

Mode of Action

6-Amino-5-nitroso-3-methyluracil acts as a possible inhibitor of SOD . By inhibiting the activity of SOD, it can potentially increase the concentration of superoxide radicals in the cell, leading to oxidative stress.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (170.13 g/mol ) can influence its pharmacokinetic profile.

Propriétés

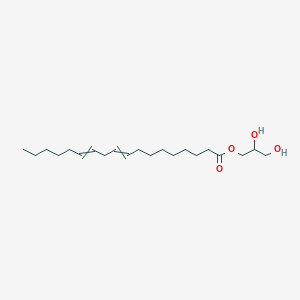

IUPAC Name |

6-amino-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDXLMQIDACJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390611 | |

| Record name | 6-Amino-5-nitroso-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61033-04-3 | |

| Record name | 6-Amino-5-nitroso-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-3-methyl-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, and how do these contribute to its crystal structure?

A1: 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione exhibits a complex hydrogen bonding network in its crystal structure. The molecule features multiple hydrogen bond donors and acceptors, including amine, nitroso, and carbonyl groups. This leads to the formation of a three-dimensional hydrogen-bonded framework structure []. Specifically, a two-centre N-H...O hydrogen bond, a two-centre N-H...N hydrogen bond, and a three-centre N-H.(O)(2) hydrogen bond contribute to this intricate framework.

Q2: What are the implications of these hydrogen bonding interactions?

A2: The extensive hydrogen bonding observed in both the pure crystal structure [] and the piperidine adduct [] of 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione suggest potential influences on the compound's physicochemical properties. These properties may include, but are not limited to, solubility, stability, and interactions with other molecules. Further research is necessary to fully understand the impact of this intricate hydrogen bonding network on the compound's behavior in different environments and its potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)

![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)